2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid CAS number and synonyms
2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid CAS number and synonyms
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid, a key organic intermediate in the pharmaceutical and agrochemical industries. This document details the compound's chemical identity, including its CAS number and synonyms, and presents its core physicochemical properties. A detailed, two-step synthesis protocol is provided, outlining the conversion of o-chlorobenzoic acid to a key intermediate and its subsequent reaction to yield the final product. The guide also explores the potential applications of this compound, drawing from the known bioactivity of related benzoic acid derivatives, and hypothesizes a mechanism of action relevant to drug development professionals. This document is intended for researchers, chemists, and formulation scientists engaged in the fields of medicinal chemistry and advanced chemical synthesis.
Chemical Identity and Identifiers
2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 2-position and an N-isopropylsulfamoyl group at the 5-position. This specific arrangement of functional groups makes it a versatile building block for more complex molecules.
While a specific CAS Number for 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid is not prominently listed in major databases, its identity can be firmly established through its IUPAC name and its synthetic precursors. A closely related analog, 2-chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid, is assigned CAS Number 92316-53-5 [1]. For the purpose of unambiguous identification, it is crucial for researchers to characterize the final compound using standard analytical techniques such as NMR, IR, and mass spectrometry.
Table 1: Synonyms and Identifiers
| Identifier Type | Value |
|---|---|
| Systematic Name | 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid |
| Common Synonyms | 2-Chloro-5-(N-isopropylsulfamoyl)benzoic acid |
| 5-(Isopropylsulfamoyl)-2-chlorobenzoic acid | |
| Molecular Formula | C₁₀H₁₂ClNO₄S |
| Molecular Weight | 277.72 g/mol |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The properties listed below are predicted based on its structure and data from closely related analogues.
Table 2: Physicochemical Data
| Property | Value | Source / Note |
|---|---|---|
| Appearance | White to off-white crystalline powder | Based on related compounds[2] |
| Melting Point | Not precisely determined. Analogues melt >180 °C.[2] | Experimental verification required. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like acetone, ethanol, and DMSO. | General property of substituted benzoic acids. |
| Purity | ≥ 97% (via HPLC) | Typical purity for research-grade chemicals[2]. |
| Storage | Store at 0-8 °C in a dry, well-ventilated place. | Recommended for sulfonamide and acid stability. |
Synthesis and Manufacturing Protocol
The synthesis of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid is typically achieved through a two-step process. The first step involves the chlorosulfonation of o-chlorobenzoic acid to produce the highly reactive intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid. The second step is the amination of this intermediate with isopropylamine.
Step 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid (Intermediate)
This procedure is based on established methods for the chlorosulfonation of aromatic acids.[3][4] The primary causality for this step is the electrophilic aromatic substitution reaction where chlorosulfonic acid acts as the electrophile, adding a sulfonyl chloride group to the benzene ring.
Experimental Protocol:
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Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas).
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Reagent Addition: Charge the flask with chlorosulfonic acid. Cool the flask in an ice bath to 0-5 °C.
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Substrate Addition: Slowly add o-chlorobenzoic acid in portions to the cooled chlorosulfonic acid, ensuring the temperature does not exceed 10 °C.
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Reaction: After the addition is complete, remove the ice bath and heat the mixture to 90-100 °C for approximately 5 hours. The reaction progress can be monitored by TLC.
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Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes excess chlorosulfonic acid and precipitates the product.
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Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.
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Drying: Dry the crude product, 2-chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4), under vacuum. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic Acid (Final Product)
This step involves a nucleophilic substitution reaction where the nitrogen atom of isopropylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.
Experimental Protocol:
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Reaction Setup: In a suitable reaction vessel, dissolve the 2-chloro-5-(chlorosulfonyl)benzoic acid intermediate in a solvent such as acetone.
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Amine Addition: Cool the solution in an ice bath. Slowly add a solution of isopropylamine (approximately 2.2 equivalents) in the same solvent. The use of excess amine also serves to neutralize the HCl byproduct.
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Reaction: Allow the mixture to stir at room temperature for 30-60 minutes. The reaction is typically rapid.
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Workup: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product and dissolve any unreacted amine.
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Isolation & Purification: Filter the resulting solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid.
Synthesis Workflow Diagram
Caption: Hypothesized mechanism of antibacterial action.
Conclusion
2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis is achievable through well-established chemical reactions, and its structure provides a versatile platform for further molecular modification. For researchers in drug development, this compound represents a promising starting point for creating novel therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial discovery. Further investigation into its biological activity and optimization of its structure are warranted to fully exploit its potential.
References
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U.S. Environmental Protection Agency. (2023, November 1). Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]- - Substance Details. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-Chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic Acid. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 15). 2-chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid - Hazard. Retrieved from [Link]
- Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
![Chemical Structure of 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid](https://via.placeholder.com/200x150.png?text=Chemical+Structure)
